molecular formula C16H17Cl2N3O2S B2942565 N-cyclopropyl-2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921524-85-8

N-cyclopropyl-2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B2942565
CAS No.: 921524-85-8
M. Wt: 386.29
InChI Key: FTJLKVTWOKJKDK-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a chemical compound of significant interest in medicinal chemistry research. This molecule features a core imidazole ring, a heterocyclic structure frequently explored for its diverse biological properties . The presence of a hydroxymethyl substituent on the imidazole ring, coupled with a thioether linkage to a 2,4-dichlorobenzyl group, suggests potential for targeted interactions in biological systems. The inclusion of an N-cyclopropylacetamide moiety is a structural feature seen in compounds with various pharmacological activities . Researchers are particularly interested in such complex structures for the development of novel therapeutic agents. Compounds with imidazole and thioether components have been investigated for their anticonvulsant potential, as similar structural motifs are known to play a role in such activity . Furthermore, the 2,4-dichlorobenzyl thioether group may contribute to the molecule's profile in antimicrobial studies, as nitrogen-containing heterocycles like imidazoles are prominent in antibacterial research . The specific spatial arrangement of its functional groups makes this compound a valuable candidate for structure-activity relationship (SAR) studies, mechanism of action (MOA) investigations, and as a building block in the synthesis of more complex molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-cyclopropyl-2-[2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O2S/c17-11-2-1-10(14(18)5-11)9-24-16-19-6-13(8-22)21(16)7-15(23)20-12-3-4-12/h1-2,5-6,12,22H,3-4,7-9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJLKVTWOKJKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=CN=C2SCC3=C(C=C(C=C3)Cl)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on available research findings.

The compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities. Imidazole itself is a five-membered heterocyclic compound that is integral in various biochemical processes. The specific structure of this compound allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance, studies have shown that certain imidazole-containing compounds demonstrate effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy can be quantified by measuring the zone of inhibition in millimeters when tested against these bacteria.

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)
N-cyclopropyl derivativeTBD
Streptomycin (control)28 (E. coli)

The exact values for this compound need to be established through experimental studies.

Antitumor Activity

Imidazole derivatives are also noted for their antitumor properties . Some studies suggest that these compounds may inhibit tumor growth by inducing apoptosis in cancer cells. The precise mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival.

Case Studies and Research Findings

A notable study highlighted the synthesis and evaluation of various imidazole derivatives, including those similar to this compound. These derivatives were assessed for their biological activities, revealing promising results in both antimicrobial and anticancer assays.

Example Case Study

In a comparative study on the efficacy of imidazole derivatives:

  • Objective : To evaluate the antimicrobial effects of synthesized compounds.
  • Methodology : Compounds were tested using the cylinder well diffusion method.
  • Results : Certain derivatives exhibited significant zones of inhibition against E. coli and B. subtilis, suggesting potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Features

The target compound’s 2,4-dichlorobenzylthio group distinguishes it from related derivatives. For example:

  • (Compound 5j) : Features a 4-chlorobenzylthio group, lacking the second chlorine atom at the benzyl ring’s ortho position. This reduces steric hindrance and electronic effects compared to the target compound .
  • : Describes 2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide, which substitutes the dichlorobenzyl group with a mono-chloro variant and replaces the cyclopropyl with an ethyl group. This results in a lower molecular weight (339.8 vs. ~395–400 estimated for the target) and altered lipophilicity .
Table 1: Substituent Comparison
Compound Imidazole Substituents Acetamide Side Chain Molecular Weight
Target Compound 2,4-Dichlorobenzylthio, hydroxymethyl N-Cyclopropyl ~395–400*
(5j) 4-Chlorobenzylthio N/A (thiadiazole) Not provided
2-Chlorobenzylthio N-Ethyl 339.8
4-Chlorophenyl, p-tolyl N-Thiazol-2-yl 441.0

*Estimated based on structural similarity.

Physicochemical Properties

Available data from analogues suggest trends in melting points and synthetic yields:

  • Melting Points : Compounds in with chlorobenzylthio groups exhibit melting points ranging from 132–170°C (e.g., 5j: 138–140°C). The target compound’s dichlorinated benzyl group may increase melting point due to enhanced crystallinity .
  • Molecular Weight : The target’s dichlorobenzyl and cyclopropyl groups likely increase molecular weight compared to ’s compound (339.8) but remain lower than ’s thiazol-2-yl derivative (441.0) .

Key Structural and Functional Insights

  • Cyclopropyl vs. Ethyl/Thiazol Groups : The N-cyclopropyl group in the target compound may enhance metabolic stability compared to N-ethyl () or thiazol-2-yl () groups, which are more prone to oxidative metabolism .
  • Dichlorobenzylthio vs. Chlorobenzylthio : The additional chlorine atom in the target compound could improve lipophilicity and target binding affinity but may reduce solubility in aqueous media .

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